![molecular formula C11H11FN2O B15271324 [1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol CAS No. 1780570-07-1](/img/structure/B15271324.png)
[1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound features a fluorophenyl group, a methyl group, and a hydroxymethyl group attached to the pyrazole ring, making it a unique and versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol typically involves the reaction of 3-fluorobenzaldehyde with 3-methyl-1H-pyrazole in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride to facilitate the reduction process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer better control over reaction conditions and scalability. These methods can include the use of microreactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : [1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
Reduction: : The compound can be reduced to form various derivatives, such as alcohols or amines, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
Substitution: : It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. Typical reagents for these reactions include halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: : In chemistry, [1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: : The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool in biomedical research .
Medicine: : In medicine, derivatives of this compound are explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases .
Industry: : Industrial applications include its use in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .
Mécanisme D'action
The mechanism of action of [1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include other fluorinated pyrazoles, such as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole and 3-(5)-substituted pyrazoles .
Uniqueness: : What sets [1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1780570-07-1 |
|---|---|
Formule moléculaire |
C11H11FN2O |
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
[1-(3-fluorophenyl)-3-methylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C11H11FN2O/c1-8-9(7-15)6-14(13-8)11-4-2-3-10(12)5-11/h2-6,15H,7H2,1H3 |
Clé InChI |
MBLQZNCEPPJIGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1CO)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



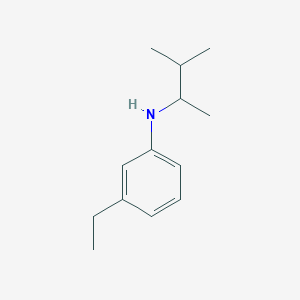
![1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B15271265.png)

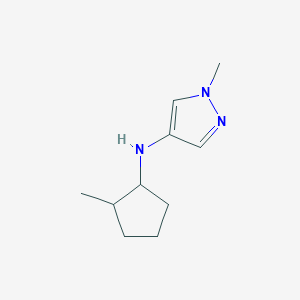

amine](/img/structure/B15271304.png)
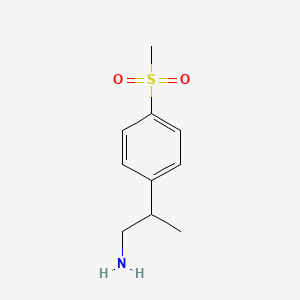
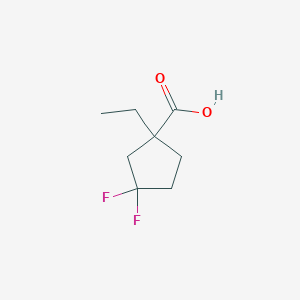
amine](/img/structure/B15271337.png)
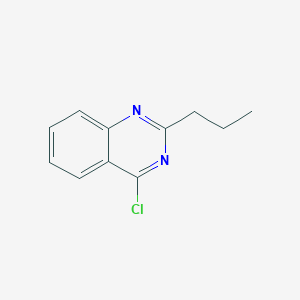
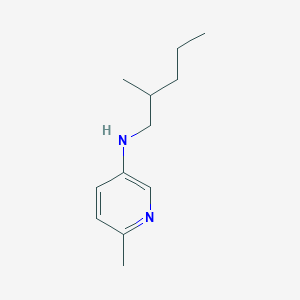
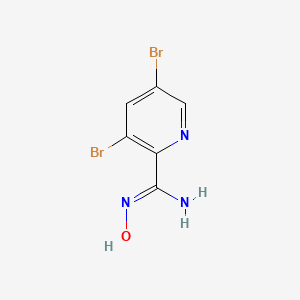
amine](/img/structure/B15271360.png)
